molecular formula C19H18ClN5O3S3 B3033234 [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- CAS No. 1007030-10-5

[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-

Cat. No.: B3033234
CAS No.: 1007030-10-5
M. Wt: 496 g/mol
InChI Key: PEUDTUOGSXJAOP-UHFFFAOYSA-N
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Description

[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- is a useful research compound. Its molecular formula is C19H18ClN5O3S3 and its molecular weight is 496 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Complex Synthesis and Structural Studies

  • The compound has been studied in the synthesis of complex metal ions, displaying unique properties in solid state through hydrogen bridges formation. Notably, the acidic nature of pyrazole units in the compound facilitates the synthesis of various metal complexes (Kloubert et al., 2012).

Structural Characterization and Isostructural Analysis

  • Research has been conducted on the crystallization and structural characterization of derivatives of this compound, revealing insights into the molecular configuration and orientation, which are critical for understanding the compound's interactions and reactivity (Kariuki et al., 2021).

Antimicrobial Activity Studies

  • Synthesized derivatives of this compound have shown significant antimicrobial activities against a range of bacterial and fungal species. This highlights its potential in developing new antimicrobial agents (Ozdemir et al., 2007).

Anti-Tumor Potential

  • Investigations into bis-pyrazolyl-thiazoles incorporating thiophene moiety derived from this compound have indicated promising anti-tumor activities, particularly against hepatocellular carcinoma cell lines (Gomha et al., 2016).

Novel Antipsychotic Agent Synthesis

  • Studies on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to this compound, have shown potential as antipsychotic agents, with a unique mechanism of action different from existing drugs (Wise et al., 1987).

Solvent Dependent Properties in Metal Complexes

  • Research into complexes involving this compound shows remarkable solvent-dependent properties, such as changes in coupling constants, demonstrating its utility in diverse chemical environments (Han et al., 1997).

Properties

IUPAC Name

2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O3S3/c1-10-7-15(24(22-10)12-4-6-31(27,28)9-12)16-11(2)23-25(18(16)26)19-21-14(8-30-19)17-13(20)3-5-29-17/h3,5,7-8,12,23H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUDTUOGSXJAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=C(C=CS4)Cl)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Reactant of Route 2
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Reactant of Route 3
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Reactant of Route 4
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Reactant of Route 5
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Reactant of Route 6
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-

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